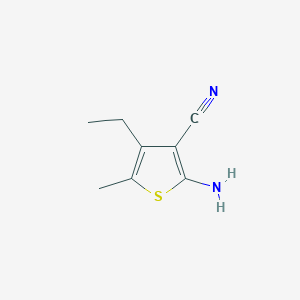

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile

説明

特性

IUPAC Name |

2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-6-5(2)11-8(10)7(6)4-9/h3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJHYLODDMKXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404864 | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-92-7 | |

| Record name | 2-Amino-4-ethyl-5-(methyl)thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-ethyl-5-methyl-3-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile via the Gewald Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the 2-Aminothiophene Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiophene core stands as a privileged scaffold. Its remarkable versatility stems from its role as a bioisostere of the phenyl group, a common moiety in a vast array of active pharmaceutical ingredients.[1][2] This structural similarity, combined with the unique electronic properties of the thiophene ring, allows for nuanced pharmacomodulation, leading to compounds with a wide spectrum of biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The Gewald reaction, a multicomponent synthesis first reported in the 1960s, remains the most robust and efficient method for accessing these highly functionalized heterocycles.[4] This guide provides an in-depth, practical examination of the Gewald reaction, focusing on the synthesis of a specific, valuable analogue: 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile.

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[4] While seemingly straightforward, the reaction proceeds through a well-defined, multi-step sequence that is crucial to understand for troubleshooting and optimization.[5]

Recent comprehensive Density Functional Theory (DFT) studies have provided significant clarity on the reaction's intricate mechanism.[6][7][8][9] The process is initiated by a Knoevenagel-Cope condensation between the carbonyl compound (2-pentanone) and the activated nitrile (malononitrile).[6][7][8][9] This step is catalyzed by the amine base (e.g., morpholine), which facilitates the deprotonation of the acidic α-carbon of the nitrile.

The resulting α,β-unsaturated nitrile intermediate is then the substrate for the key sulfur addition step. The base activates the elemental sulfur (S₈), and the deprotonated α,β-unsaturated nitrile attacks the sulfur ring, leading to the formation of a polysulfide intermediate.[6][7][8] A complex equilibrium of polysulfides of varying lengths is expected in solution.[7][9] The thermodynamic driving force of the entire reaction is the subsequent intramolecular cyclization of the monosulfide intermediate, followed by tautomerization and aromatization to yield the stable 2-aminothiophene ring system.[7][9]

Field-Proven Protocol: Synthesis of this compound

This section details a robust, one-pot procedure for the target synthesis. The causality behind each choice of reagent and condition is explained to provide a self-validating framework for the protocol.

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) | Rationale |

| 2-Pentanone | 86.13 | 1.0 | 100 | 8.61 | 10.6 | The ketone provides the C4 and C5 carbons and their substituents (ethyl and methyl groups). |

| Malononitrile | 66.06 | 1.0 | 100 | 6.61 | - | The activated nitrile provides the C2, C3, amino, and carbonitrile functionalities. |

| Elemental Sulfur | 32.07 | 1.0 | 100 | 3.21 | - | The source of the thiophene ring's sulfur atom. |

| Morpholine | 87.12 | 0.5 | 50 | 4.36 | 4.4 | Acts as a basic catalyst. Morpholine is particularly effective due to its high solubility for sulfur.[5] |

| Ethanol | 46.07 | - | - | - | 50 | A polar protic solvent that facilitates the reaction steps and product precipitation upon cooling. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-pentanone (8.61 g, 100 mmol), malononitrile (6.61 g, 100 mmol), elemental sulfur (3.21 g, 100 mmol), and ethanol (50 mL).

-

Catalyst Addition: Begin stirring the mixture at room temperature. Add morpholine (4.36 g, 50 mmol) dropwise via the dropping funnel over a period of 15-20 minutes. An initial exotherm may be observed; maintain control by adjusting the addition rate.

-

Reaction Heating: After the complete addition of morpholine, heat the reaction mixture to a gentle reflux (approximately 50-60°C). The choice of a moderate temperature is critical; it provides sufficient energy to overcome the activation barriers without promoting significant side-product formation.

-

Monitoring and Completion: Maintain the reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove any residual morpholine and unreacted starting materials.

-

Drying and Purification: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

The Role in Drug Discovery and Development

The 2-aminothiophene scaffold synthesized through the Gewald reaction is a cornerstone in the development of novel therapeutics.[10] Its utility is demonstrated in a variety of contexts:

-

Allosteric Modulators: Derivatives have been identified as potent allosteric enhancers for receptors like the A1-adenosine receptor, which is a target for treating ischemia and inflammation.[2][3]

-

Enzyme Inhibition: The scaffold is present in molecules designed to inhibit various enzymes, playing a role in the development of antiviral and antiproliferative agents.[1]

-

Antimicrobial Agents: Numerous 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3]

The target molecule, this compound, serves as a versatile intermediate. The amino group can be readily functionalized, and the nitrile can be hydrolyzed or reduced, opening pathways to a vast chemical space for library synthesis and lead optimization in drug discovery programs.[11]

Conclusion

The Gewald reaction offers a time-tested, efficient, and highly adaptable method for the synthesis of polysubstituted 2-aminothiophenes. By understanding the underlying mechanism and the rationale for each experimental parameter, researchers can reliably produce key intermediates like this compound. The continued application of this reaction underscores its importance, providing the chemical foundation for the discovery of new therapeutic agents and advanced materials.

References

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Bowen, K. D., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(8), 14736-14747. [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from a compilation of related articles. [Link]

-

Le-Graverand, M.-H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2). [Link]

-

PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

-

Google Patents. (2004). 10h-thieno[2,3-B][5][6] benzodiazepine.

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

-

The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

MDPI. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

-

ACS Spring 2023 Abstract. (2023). Computational investigations on the mechanism of the Gewald reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Thiophene Derivative

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, making them attractive templates for drug discovery. This guide focuses on a specific, less-documented derivative: 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile . Due to the limited availability of direct experimental data for this exact molecule, this document adopts a predictive and methodological approach. By examining the known properties of structurally similar analogs and leveraging established principles of physical organic chemistry, we will construct a comprehensive profile of the target compound. This guide is designed not only to inform but also to empower researchers with the experimental frameworks necessary to validate these predictions.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the foundation upon which all other physicochemical characterization is built.

Chemical Structure and Core Attributes

The fundamental attributes of this compound are derived from its molecular formula, C₉H₁₂N₂S.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂S | Calculated |

| Molecular Weight | 196.28 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not readily available | N/A |

The structure features a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This ring is substituted with an amino group at position 2, a carbonitrile (cyano) group at position 3, an ethyl group at position 4, and a methyl group at position 5. The amino and cyano groups are critical functional groups that will dictate much of the compound's reactivity and intermolecular interactions.

The Significance of the 2-Aminothiophene Core

The 2-aminothiophene core is readily synthesized via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1] This synthetic accessibility has made it a popular starting point for creating diverse chemical libraries for high-throughput screening.

Predicted Physicochemical Properties and Their Importance in Drug Development

The journey of a drug from a lab bench to a patient is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Melting Point

Based on structurally similar compounds like 2-Amino-5-methyl-3-thiophenecarbonitrile, which is a solid with a melting point of 101-105 °C, it is highly probable that this compound is also a crystalline solid at room temperature.[3] The addition of the ethyl group might slightly alter the crystal packing and could lead to a different melting point.

-

Why it Matters: The melting point is a crucial indicator of a compound's purity and the stability of its crystal lattice. In drug development, a well-defined and stable crystalline form is essential for consistent formulation and bioavailability.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary melting point technique is a straightforward and widely used method for determining the melting point of a solid.[4][5]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The sample is heated at a steady rate. As the melting point is approached, the rate of heating is slowed to approximately 1 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Sources

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details the molecule's fundamental physicochemical properties, outlines its primary synthetic route via the Gewald reaction with a detailed experimental protocol, and explores its significant applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the synthesis, characterization, and strategic utilization of this versatile 2-aminothiophene derivative.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted thiophene, a class of heterocyclic compounds widely recognized for its utility in the development of pharmacologically active agents and functional materials.[1][2] The presence of multiple reactive functional groups—an amino group, a nitrile, and an electron-rich thiophene ring—makes it a highly valuable and versatile synthetic intermediate.

Table 1: Key Identifiers and Physicochemical Data

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-ethyl-5-methyl-3-thiophenecarbonitrile |

| CAS Number | 4651-92-7[3] |

| Molecular Formula | C₈H₁₀N₂S[3] |

| Molecular Weight | 166.24 g/mol [3] |

| Appearance | Off-white to pale yellow solid (typical) |

| Storage | 2-8°C, under inert atmosphere[3] |

Synthesis via the Gewald Multicomponent Reaction

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[1][4] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and high atom economy. The reaction convenes a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[5][6]

For the specific synthesis of this compound, the reactants are 2-butanone (providing the ethyl and methyl groups at the 4- and 5-positions), malononitrile (the source of the aminonitrile backbone), and elemental sulfur.

Reaction Mechanism

The Gewald reaction mechanism is a well-studied cascade process that proceeds through several key stages.[2][7] A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and maximizing yield.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (malononitrile). The base deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated dinitrile intermediate.[2][5]

-

Michael Addition of Sulfur: The base then facilitates the addition of elemental sulfur (typically S₈, which opens to form a polysulfide chain) to the Knoevenagel adduct. A second deprotonation at the α-position creates a nucleophilic center that attacks the sulfur chain.

-

Ring Closure and Tautomerization: The terminal sulfur atom of the resulting thiolate intermediate performs an intramolecular nucleophilic attack on one of the nitrile groups, leading to the formation of a five-membered imine ring. A final tautomerization (isomerization) of this imine yields the aromatic and thermodynamically stable 2-aminothiophene product.[2]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Butanone (Methyl Ethyl Ketone)

-

Malononitrile

-

Elemental Sulfur

-

Diethylamine (or Piperidine)

-

Ethanol (or Methanol)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL).

-

Addition of Reagents: Sequentially add 2-butanone (0.1 mol), malononitrile (0.1 mol), and finely powdered elemental sulfur (0.1 mol) to the solvent while stirring.

-

Catalyst Addition: Slowly add the basic catalyst, diethylamine (0.1 mol), to the mixture. The addition is often exothermic, and a color change may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barriers for both the Knoevenagel condensation and the subsequent cyclization steps.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Purification and Characterization Workflow

Validation of the final product's identity and purity is a critical, self-validating step in the synthesis. A standard workflow involves purification followed by a suite of spectroscopic analyses.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile. As a key intermediate in the development of various pharmaceutical compounds, achieving high purity of this thiophene derivative is critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via the Gewald reaction.[1]

Scenario 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low recovery during recrystallization is a frequent issue. The primary causes and their solutions are outlined below:

-

Excessive Solvent Volume: The most common reason for low yield is the use of too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.

-

Causality: The solubility of a compound is not zero even in a "poor" solvent at low temperatures. Using the absolute minimum amount of hot solvent to dissolve the crude product is crucial.

-

Solution:

-

Solvent Optimization: Before committing your entire batch, perform small-scale solubility tests with various solvents. Common and effective solvent systems for 2-aminothiophene derivatives include ethanol, ethanol/acetone mixtures, and ethyl acetate/hexane.[2]

-

Second Crop Recovery: Do not discard the mother liquor immediately. Concentrate it by carefully evaporating a portion of the solvent and cool the solution again to obtain a second crop of crystals.

-

Solvent Choice Re-evaluation: If the yield remains low, your chosen solvent may be too "good." A less polar solvent or a mixed solvent system might be more appropriate.

-

-

-

Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, the product can sometimes crystallize prematurely in the funnel.

-

Causality: The solution cools as it passes through the filter paper and funnel, leading to a drop in solubility and premature crystal formation.

-

Solution:

-

Pre-heat your filtration apparatus: Warm the funnel and receiving flask before filtration.

-

Use a slight excess of hot solvent: This will keep the compound in solution during the transfer. The excess solvent can be evaporated before the cooling and crystallization step.

-

-

Scenario 2: "Oiling Out" During Recrystallization

Question: When I cool my recrystallization solution, the product separates as an oil instead of crystals. Why is this happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of impurities is high.

-

Causality: The high concentration of the solute can depress its melting point below the temperature of the solution. Rapid cooling also favors oil formation over the more ordered process of crystal lattice formation.

-

Solution:

-

Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

-

Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.

-

Solvent System Modification: If the problem persists, consider a lower-boiling point solvent or a different solvent system altogether.

-

Seed Crystals: Introducing a small, pure crystal of the desired compound can initiate crystallization at a higher temperature, preventing oiling.

-

Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

-

Scenario 3: Persistent Colored Impurities

Question: My purified this compound is persistently yellow or brownish, even after recrystallization. How can I obtain a colorless or off-white product?

Answer:

Colored impurities are common in the synthesis of thiophene derivatives, often arising from side reactions or the presence of elemental sulfur.

-

Causality: The Gewald reaction can produce colored byproducts. Residual elemental sulfur can also impart a yellow color.

-

Solution:

-

Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing colored organic impurities.[3][4]

-

Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight of the solute). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the carbon.

-

Caution: Using too much activated carbon can lead to a significant loss of your desired product due to co-adsorption.

-

-

Column Chromatography: If color persists, column chromatography is a more rigorous purification method.

-

Scenario 4: Difficulty Separating Product from Starting Materials via Column Chromatography

Question: I'm trying to purify my product using column chromatography, but I'm getting poor separation from what I believe are the starting materials. What can I do to improve the separation?

Answer:

Achieving good separation in column chromatography depends on selecting the right conditions.[5][6][7]

-

Causality: The polarity of the eluent may not be optimal, leading to co-elution of compounds with similar retention factors (Rf).

-

Solution:

-

TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should give your desired product an Rf value of approximately 0.25-0.35.

-

Solvent System Adjustment:

-

If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

-

If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

-

-

Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.

-

Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Gewald reaction?

A1: The Gewald reaction involves the condensation of a ketone (butan-2-one), an active methylene nitrile (malononitrile), and elemental sulfur.[8] Potential impurities include:

-

Unreacted Starting Materials: Butan-2-one, malononitrile, and elemental sulfur.

-

Knoevenagel Condensation Product: The intermediate formed from the reaction of butan-2-one and malononitrile.[9][10]

-

Polysulfides: Intermediates formed from the reaction with elemental sulfur.[9][10]

-

Colored Byproducts: Arising from side reactions.

Q2: How can I effectively remove residual elemental sulfur?

A2: Elemental sulfur is a common impurity in the Gewald reaction.

-

Recrystallization: Sulfur has low solubility in many common organic solvents at room temperature. A well-chosen recrystallization can leave the majority of the sulfur behind. Toluene has been shown to be effective for recrystallizing sulfur.[11]

-

Sulfite Wash: Washing a solution of the crude product with an aqueous solution of a sulfite, such as sodium sulfite, can chemically convert the elemental sulfur to a soluble thiosulfate.

-

Treatment with Copper: Elemental copper can be used to remove sulfur from solutions.[12]

Q3: What is a good starting point for a column chromatography solvent system for this compound?

A3: Based on the structure (an aminothiophene with alkyl and cyano groups), a solvent system of intermediate polarity is a good starting point. A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is commonly used for 2-aminothiophene derivatives.[2] A good starting point for TLC analysis would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. Adjust the ratio based on the observed Rf value.

Q4: Is it better to use recrystallization or column chromatography for purification?

A4: The choice depends on the impurity profile and the desired level of purity.

-

Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the crude product is already relatively clean.

-

Column Chromatography is more effective for separating complex mixtures of impurities or when very high purity is required. It is particularly useful for removing impurities with similar solubility characteristics to the product.[2]

Q5: My purified product appears to be degrading over time. How can I improve its stability?

A5: Amines, including heterocyclic amines like 2-aminothiophenes, can be susceptible to oxidation, especially when exposed to air and light.[13]

-

Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.

-

Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can also slow down decomposition.

-

Purity: Ensure that all acidic or basic impurities have been removed, as these can sometimes catalyze degradation.

III. Detailed Experimental Protocol: Purification by Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh for gravity chromatography, or 230-400 mesh for flash chromatography)

-

Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

-

TLC plates (silica gel coated with UV indicator)

-

Glass chromatography column

-

Collection tubes or flasks

-

Rotary evaporator

2. Step-by-Step Methodology:

-

Step 1: TLC Analysis and Solvent System Optimization

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 4:1 ratio).

-

Visualize the plate under a UV lamp.

-

Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of ~0.3.

-

-

Step 2: Column Preparation (Slurry Method)

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a thin layer of sand on top of the packed silica gel.

-

Drain the solvent until the level is just at the top of the sand layer.

-

-

Step 3: Sample Loading

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

-

Carefully add the sample solution to the top of the column using a pipette.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

-

-

Step 4: Elution and Fraction Collection

-

Carefully add the eluent to the top of the column.

-

Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.

-

Maintain a constant level of solvent at the top of the column to prevent it from running dry.

-

Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

-

-

Step 5: Product Isolation

-

Identify the fractions containing the pure product using TLC.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, melting point).

-

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common purification issues.

Caption: A decision tree for troubleshooting the purification of this compound.

V. References

-

Abaee, M. S., & Cheraghi, Z. (2014). Green methodologies for the synthesis of 2-aminothiophene. PMC, 1-15. [Link]

-

Nowak, I., & Trawczyński, J. (2010). Removal of sulfur from a solvent extract. ResearchGate. [Link]

-

Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

-

Google Patents. (n.d.). Composition for decolorizing agent.

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2009). ResearchGate. [Link]

-

Gross, G. A., & Beheke, P. G. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. [Link]

-

Youssef, A. S. A., Kandeel, K. A., Fouli, F. A., & Abou-Elmagd, W. S. I. (2005). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate. [Link]

-

Schwab, F. C., & Wickers, E. (1944). Preparation of Sulfur of High Purity. PMC. [Link]

-

Magritek. (n.d.). Column Chromatography. Magritek. [Link]

-

Shandong Look Chemical. (2021). How does organic matter decolorize? Shandong Look Chemical. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

A practical guide for buffer-assisted isolation and purification of primary, secondary, and tertiary amine derivatives from their mixture. (2015). ResearchGate. [Link]

-

Al-Zaydi, K. M. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

Sis, B. E., Zirak, M., & Akbari, A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS. [Link]

-

Zhang, L., Liu, J., & Li, Q. (2022). Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. MDPI. [Link]

-

Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. [Link]

-

Xu, F., Li, Y., Xu, F., Ye, Q., Han, L., Gao, J., & Yu, W. (2014). Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. ResearchGate. [Link]

-

NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

Creative Bioarray. (n.d.). Decolorization Protocol. Creative Bioarray. [Link]

-

Google Patents. (n.d.). Method for the removal of organic sulfur from carbonaceous materials.

-

Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

Sciencemadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Sciencemadness Discussion Board. [Link]

-

Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. PubMed. [Link]

-

University of Alberta. (n.d.). Column chromatography. University of Alberta. [Link]

Sources

- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdlookchem.com [sdlookchem.com]

- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]

- 5. magritek.com [magritek.com]

- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Catalyst Selection for the Gewald Reaction

Welcome to the technical support center for the three-component Gewald reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthesis of 2-aminothiophenes. As a multicomponent reaction of significant importance in medicinal chemistry and materials science, the Gewald reaction's success is critically dependent on judicious catalyst selection and process optimization.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments.

Q1: I am observing very low to no product yield. What are the primary catalyst-related factors I should investigate?

A: Low or no yield in a Gewald reaction is a common but solvable issue. The catalyst's role is central, and its performance is tied to several factors.

-

Inappropriate Catalyst Choice: The traditional Gewald reaction is base-catalyzed, involving a crucial Knoevenagel condensation step between the carbonyl compound and the active methylene nitrile. The choice of base is critical.

-

Homogeneous Bases: Organic amines like morpholine, piperidine, or triethylamine are effective for a wide range of substrates.[3] However, their basicity (pKa) must be sufficient to deprotonate the active methylene compound without promoting unwanted side reactions. For instance, very strong bases can lead to dimerization or decomposition of the Knoevenagel intermediate.[4]

-

Heterogeneous Bases: Solid-supported bases like KF-alumina or various nanocomposites (e.g., ZnO, MgO-CeO₂) offer advantages in purification and catalyst recycling.[3][5] However, their activity can be lower than homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Under certain conditions, such as solvent-free ball milling, inorganic bases like sodium bicarbonate or potassium carbonate have been shown to be ineffective, while amine bases work well.[6]

-

-

Catalyst Loading and Stoichiometry: Traditionally, the amine catalyst was used in stoichiometric amounts.[7] However, modern protocols have demonstrated that the reaction can be truly catalytic.[6][7]

-

Optimization is Key: If you are using a new catalytic system, a loading screen is essential. For example, studies with piperidinium borate showed that increasing catalyst loading from 10 mol% to 20 mol% significantly improved yield and reduced reaction time.[7] Running the reaction without any catalyst should be your negative control to confirm a catalyzed pathway.[7]

-

-

Reaction Conditions: The catalyst's effectiveness is intimately linked to the solvent and temperature.

-

Solvent: Polar solvents like ethanol, methanol, or DMF are generally preferred as they facilitate the condensation and dissolution of intermediates.[3]

-

Temperature: While some reactions proceed at room temperature, many require heating (e.g., 50-100 °C) to achieve reasonable rates.[3][5][7] For particularly unreactive ketones, such as certain alkyl-aryl ketones, a higher temperature or a two-step procedure might be necessary.[3]

-

-

Suggested Workflow for Troubleshooting Low Yield:

-

Verify Reagent Quality: Ensure all starting materials and the solvent are pure and dry.

-

Confirm Catalyst Activity: If possible, test your catalyst on a known, reliable reaction.

-

Re-evaluate Catalyst Choice: Based on your substrates, consider switching from an inorganic to an organic base, or vice-versa. For sensitive substrates, a milder catalyst may be required.

-

Optimize Catalyst Loading & Temperature: Systematically screen catalyst loading (e.g., 5, 10, 15, 20 mol%) and temperature (e.g., RT, 50 °C, 80 °C, 100 °C).

-

Q2: My reaction is producing significant side products. How can the catalyst choice help mitigate this?

A: Side product formation often points to a lack of selectivity in one of the reaction steps. The primary side reaction of concern is the dimerization or polymerization of the α,β-unsaturated nitrile (the Knoevenagel adduct), which competes with its reaction with sulfur.[4]

-

Mechanism Insight: The Knoevenagel condensation is the first step, forming an α,β-unsaturated intermediate.[8] This intermediate must then be deprotonated at the γ-position to attack the elemental sulfur.[4] If the catalyst is too aggressive or reaction conditions are too harsh, this intermediate can react with itself instead.

-

Catalyst-Based Solutions:

-

Tune Basicity: A less hindered and moderately basic amine (e.g., morpholine) is often a good choice. It is basic enough to promote the initial condensation but may be less likely to cause runaway side reactions compared to a very strong or sterically unhindered base.

-

Control Stoichiometry: Using a truly catalytic amount of base, rather than a stoichiometric equivalent, can keep the concentration of highly reactive anionic intermediates low at any given time, thus disfavoring bimolecular side reactions.

-

Consider Acid/Base Bifunctional Catalysts: Systems like piperidinium borate act as a conjugate acid-base pair.[7] The acidic component (piperidinium cation) can activate the carbonyl group, while the basic component (borate anion) deprotonates the active methylene compound.[7] This concerted activation can lead to a more controlled reaction with higher selectivity and yield.

-

Frequently Asked Questions (FAQs)

Q3: What are the main classes of catalysts used for the Gewald reaction?

A: Catalysts for the Gewald reaction can be broadly categorized as homogeneous or heterogeneous.

| Catalyst Type | Specific Examples | Typical Loading | Advantages | Disadvantages/Limitations |

| Homogeneous | Organic Bases: Piperidine, Morpholine, Triethylamine (TEA), Diethylamine (DEA)[3] | Catalytic to Stoichiometric | High activity, good solubility, mild conditions. | Difficult to separate from the reaction mixture. |

| Inorganic Bases: K₂CO₃, NaOH, NaHCO₃[3] | Stoichiometric | Inexpensive, readily available. | Often require harsher conditions, can have lower yields.[6] | |

| Ionic Liquids: e.g., [bmIm]OH[5] | Solvent/Catalyst | Green solvent potential, can be recyclable. | Viscosity, cost, and potential product contamination. | |

| Heterogeneous | Solid Bases: KF-Alumina[3] | Catalytic | Easy separation, recyclable, environmentally friendly. | Lower activity than homogeneous counterparts, potential for leaching. |

| Nanocomposites: ZnO, ZnO@SiO₂-NH₂, MgO-CeO₂[5] | Catalytic (by weight) | High surface area, high efficiency, recyclable.[5] | Preparation can be complex, characterization required. | |

| Specialized | Conjugate Acid-Base Pairs: Piperidinium Borate[7] | Catalytic (10-20 mol%) | Truly catalytic, high yields, short reaction times, recyclable.[7] | Catalyst preparation required. |

Q4: What is the mechanistic role of the base catalyst in the Gewald reaction?

A: The base catalyst is fundamental to initiating the reaction cascade. Its primary role is to facilitate the initial Knoevenagel condensation. However, its job doesn't stop there.

Caption: Simplified mechanism of the base-catalyzed Gewald reaction.

-

Knoevenagel Condensation: The base abstracts an acidic proton from the α-carbon of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a resonance-stabilized carbanion.[7] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate.[7]

-

Michael Addition of Sulfur: The base can then deprotonate the γ-position of this intermediate, creating a new nucleophile that attacks the elemental sulfur ring (S₈).[4]

-

Ring Closure: The resulting thiolate intermediate undergoes an intramolecular cyclization by attacking the nitrile group.[3]

-

Tautomerization: A final tautomerization step leads to the aromatic 2-aminothiophene product.[3]

Q5: How do I choose between a homogeneous and a heterogeneous catalyst?

A: This choice depends on the specific goals of your synthesis. The following decision-making workflow can guide your selection.

Caption: Decision workflow for catalyst selection in the Gewald reaction.

-

For Industrial Scale-Up & Green Chemistry: A heterogeneous catalyst is almost always preferred. The primary drivers are the ease of separation (filtration instead of extraction/chromatography) and the potential for catalyst recycling, which significantly reduces cost and waste.[3][5]

-

For Lab-Scale Discovery & Substrate Screening: A homogeneous catalyst is often more practical. Classic, reliable organic bases like morpholine or piperidine are highly effective for a broad range of substrates and allow for rapid reaction setup and screening under mild conditions.[3] The focus here is on quickly determining reaction feasibility and exploring the scope, with purification handled by standard lab techniques like column chromatography.

Experimental Protocols

Protocol 1: Classic Homogeneous Catalysis (Piperidine)

This protocol is a representative example for the synthesis of a 2-aminothiophene using a common homogeneous base.

Materials:

-

Cyclohexanone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Piperidine (0.5 - 1.0 equiv)

-

Ethanol (Solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol (approx. 0.5 M concentration).

-

Begin stirring the mixture at room temperature.

-

Add piperidine (0.5 - 1.0 equiv) dropwise to the suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to 45-50 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Modern Heterogeneous Catalysis (ZnO Nanoparticles)

This protocol illustrates the use of a recyclable, heterogeneous catalyst.

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.2 equiv)

-

ZnO Nanoparticles (e.g., 5 mol%)

Procedure:

-

To a flask, add the aldehyde/ketone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.2 equiv), and ZnO nanoparticles (5 mol %).

-

This reaction can often be run under solvent-free conditions. Place the flask in an oil bath preheated to 100 °C.

-

Stir the mixture vigorously for the required time (typically 4-8 hours).[5] Monitor reaction progress by TLC (dissolving a small aliquot in a suitable solvent like ethyl acetate).

-

After completion, cool the mixture to room temperature.

-

Add a solvent such as ethyl acetate to dissolve the organic components.

-

Separate the ZnO catalyst by filtration or centrifugation. The catalyst can be washed with solvent, dried, and stored for reuse.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

References

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

ScienceDirect. (n.d.). Gewald Reaction. ScienceDirect Topics. Retrieved January 27, 2026, from [Link]

-

Bhattacharya, P., & Leonard, J. T. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 973-977. [Link]

-

Reddy, T. R., Lingaiah, N., & Reddy, K. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 1845-1850. [Link]

-

Jamison, T. F., & Gunanathan, C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Jamison, T. F., & Gunanathan, C. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Mack, J., & Shumba, M. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(2), M942. [Link]

-

Revelant, G., & Allais, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

-

Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Tayebee, R., & Javadi, A. (2016). Commercial Zinc Oxide: A Facile, Efficient, and Eco-friendly Catalyst for the One-Pot Three-Component Synthesis of Multisubstituted 2-Aminothiophenes via the Gewald Reaction. Catalysis Letters, 146, 1155-1163. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Gewald Reaction

Welcome to the technical support guide for the Gewald reaction. This resource is designed to provide you with in-depth, practical advice on navigating one of the most critical variables in this powerful thiophene synthesis: the choice of solvent. We will move beyond simple solvent lists to explore the mechanistic reasons behind solvent performance, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the Gewald reaction?

The solvent in the Gewald reaction is not merely an inert medium; it actively influences multiple stages of the reaction cascade. Its primary roles include:

-

Solubilizing Reactants: Elemental sulfur (S₈), in particular, has poor solubility in many organic solvents. The solvent must effectively dissolve sulfur and the other reactants to allow the reaction to proceed in the homogeneous phase.

-

Mediating the Base: The solvent affects the strength and efficacy of the base (e.g., morpholine, triethylamine) used to catalyze the initial Knoevenagel condensation.

-

Stabilizing Intermediates: The reaction proceeds through charged intermediates, such as the thiolate anion formed after the addition of sulfur. Polar solvents, especially aprotic ones, can stabilize these intermediates, thereby accelerating the crucial cyclization step.

-

Controlling Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is often performed at elevated temperatures to ensure a reasonable rate.

Q2: I'm setting up my first Gewald reaction. Which solvent should I start with?

For a general starting point, polar solvents are highly recommended. Specifically:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent initial choices. They are inexpensive, readily available, and effectively solubilize the reactants and the base. Ethanol, in particular, is frequently cited in standard procedures and often provides good to excellent yields. They can also participate in proton transfer steps, which can be beneficial.

-

Polar Aprotic Solvents (e.g., DMF, Dioxane): Solvents like N,N-Dimethylformamide (DMF) are also widely used. They are particularly adept at stabilizing charged intermediates without interfering through hydrogen bonding, which can sometimes accelerate the reaction compared to protic solvents.

A prudent approach is to screen a polar protic solvent (like ethanol) and a polar aprotic solvent (like DMF) in your initial experiments to quickly determine which class is more suitable for your specific substrates.

Q3: Can non-polar solvents be used for the Gewald reaction?

While technically possible, non-polar solvents like toluene or hexane are generally not recommended for the Gewald reaction. The primary drawback is the poor solubility of both elemental sulfur and the ionic intermediates formed during the reaction. This often leads to heterogeneous mixtures, significantly slower reaction rates, and lower overall yields. In most documented cases, polar solvents consistently outperform non-polar ones.

Troubleshooting Guide: Solvent-Related Issues

This section addresses common problems you may encounter during your experiments and links them to potential solvent-related causes.

Issue 1: My reaction is very slow or has stalled completely.

A sluggish reaction is one of the most frequent issues and is often directly tied to the solvent.

Causality Checklist:

-

Poor Sulfur Solubility: Is your elemental sulfur fully dissolved at the reaction temperature? If you see a persistent yellow precipitate, the sulfur concentration in the solution is too low.

-

Insufficient Polarity: The transition state leading to the cyclized thiophene has significant charge separation. A solvent with low polarity (e.g., THF, diethyl ether) may not be sufficient to stabilize this transition state, leading to a high activation energy barrier.

-

Incorrect Temperature: Is your reaction temperature optimal for the chosen solvent? A solvent with a low boiling point (e.g., methanol, b.p. 65 °C) may not allow the reaction to reach the necessary activation energy.

Troubleshooting Workflow:

Caption: Troubleshooting slow or stalled Gewald reactions.

Issue 2: My yield is low, and I'm observing significant byproduct formation.

The formation of byproducts often points to a mismatch between the solvent and the reaction mechanism's kinetics.

Causality Checklist:

-

Knoevenagel Reversibility: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a reversible equilibrium. In some solvents, the reverse reaction can be competitive.

-

Thiolate Intermediate Decomposition: The key thiolate intermediate that leads to the thiophene can potentially undergo side reactions if it is not consumed quickly in the cyclization step. The solvent plays a crucial role in the rate of this desired cyclization.

-

Willgerodt-Kindler-type Byproducts: In some cases, side reactions involving the sulfur and the amine base can occur, particularly at high temperatures in certain solvents.

Solutions:

-

Favoring the Knoevenagel Product: Using a polar protic solvent like ethanol can sometimes help push the Knoevenagel equilibrium forward by solvating the water byproduct.

-

Accelerating Cyclization: Switching to a highly polar aprotic solvent like DMF or DMSO can significantly accelerate the intramolecular cyclization of the thiolate intermediate, minimizing its lifetime and thus its opportunity to decompose or participate in side reactions.

-

Solvent Mixture: A mixture of solvents can sometimes provide the ideal balance. For example, a small amount of a polar aprotic solvent in a primarily protic medium can enhance rates without dramatically changing the overall reaction environment.

Data Summary: Common Solvents for the Gewald Reaction

The table below summarizes the properties and typical performance of solvents commonly employed in the Gewald reaction.

| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Const.) | Typical Observations & Rationale |

| Ethanol | Polar Protic | 78 | 24.5 | Excellent starting point. Good solubility for most reactants and facilitates the Knoevenagel step. Often provides clean reactions and good yields. |

| Methanol | Polar Protic | 65 | 32.7 | Similar to ethanol but its lower boiling point may limit the reaction rate for less reactive substrates. |

| DMF | Polar Aprotic | 153 | 36.7 | High-performance option. Excellent at solubilizing sulfur and stabilizing charged intermediates, often leading to faster rates and higher yields. Its high boiling point allows for a wide temperature range. |

| Dioxane | Polar Aprotic | 101 | 2.2 | A less polar but still effective aprotic option. Its higher boiling point is advantageous over solvents like THF. |

| Water | Polar Protic | 100 | 80.1 | While highly polar, it is generally not used due to the poor solubility of organic reactants and elemental sulfur, and potential for hydrolysis side reactions. |

| Toluene | Non-polar | 111 | 2.4 | Not recommended. Poor solubility of sulfur and ionic intermediates typically results in very slow or failed reactions. |

Experimental Protocol: Solvent Screening for Gewald Reaction Optimization

This protocol provides a robust method for systematically evaluating the impact of different solvents on your specific Gewald reaction.

Objective: To identify the optimal solvent for maximizing the yield of the desired 2-aminothiophene product.

Materials:

-

Your aldehyde/ketone substrate

-

Your active methylene nitrile substrate

-

Elemental sulfur

-

Amine base (e.g., morpholine)

-

Candidate solvents (e.g., Ethanol, DMF, Dioxane, and a control like Toluene)

-

Reaction vials suitable for heating (e.g., microwave vials with stir bars)

-

Heating block or oil bath

-

TLC plates and appropriate eluent

-

Internal standard for quantitative analysis (e.g., dodecane)

-

GC-MS or LC-MS for analysis

Methodology:

-

Reaction Setup (Parallel Synthesis):

-

To four separate, identical reaction vials, add your aldehyde/ketone (1.0 mmol), active methylene nitrile (1.0 mmol), and elemental sulfur (1.1 mmol).

-

Add a magnetic stir bar to each vial.

-

To each vial, add the same molar equivalent of the amine base (e.g., 1.2 mmol).

-

To each vial, add 2 mL of a different solvent: Vial 1 (Ethanol), Vial 2 (DMF), Vial 3 (Dioxane), Vial 4 (Toluene).

-

If using quantitative analysis, add a precise amount of the internal standard to each vial.

-

Seal the vials tightly.

-

-

Reaction Execution:

-

Place all vials in a pre-heated heating block or oil bath set to a consistent temperature (e.g., 80 °C). Ensure the temperature is below the boiling point of the most volatile solvent or use appropriate sealed vessels.

-

Allow the reactions to stir for a predetermined time (e.g., 2 hours).

-

-

Monitoring and Analysis:

-

After the reaction time, cool the vials to room temperature.

-

Take a small aliquot from each reaction mixture and spot it on a TLC plate to visually assess the conversion of starting materials and the formation of the product.

-

For a more precise measurement, dilute an aliquot from each vial with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS.

-

Calculate the relative conversion or yield in each solvent by comparing the product peak area to the internal standard peak area.

-

-

Decision Making:

Caption: Decision workflow after a solvent screening experiment.

By following this structured approach, you can efficiently and logically determine the optimal solvent for your specific substrates, moving your research forward with confidence.

References

Refinement of experimental parameters for synthesizing thieno[2,3-d]pyrimidines

Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidines

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are a class of compounds with significant therapeutic potential, acting as kinase inhibitors, anti-inflammatory agents, and more.[1][2] Their synthesis, while well-established, can present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your experimental parameters and achieve successful outcomes.

The synthesis of the thieno[2,3-d]pyrimidine core often begins with the versatile Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the fused pyrimidine ring.[3][4] Variations in this pathway and subsequent functionalization can lead to a range of derivatives. This guide will address common issues encountered during these key synthetic steps.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Gewald Reaction - Building the Thiophene Ring

The Gewald reaction is a multi-component reaction that forms a 2-aminothiophene, the crucial precursor for thieno[2,3-d]pyrimidines. It typically involves an α-methylene ketone or aldehyde, a cyano-activated methylene compound (e.g., malononitrile), and elemental sulfur in the presence of a base.[4][5]

Question 1: My Gewald reaction has a very low yield or did not proceed at all. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Gewald reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Causality-Based Troubleshooting:

-

Base Selection and Stoichiometry: The choice and amount of base are critical. The base deprotonates the active methylene compound, initiating the reaction. If the base is too weak or used in insufficient quantity, the initial condensation will be slow or incomplete. Conversely, a very strong base can lead to unwanted side reactions.

-

Recommendation: Triethylamine is a commonly used and effective base for this reaction.[4] Ensure you are using at least a stoichiometric amount relative to the active methylene compound. If the reaction is still sluggish, consider a slightly stronger organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or piperidine, but monitor the reaction closely for side products.

-

-

Reaction Temperature: The Gewald reaction is often performed at room temperature or with gentle heating.[4][6] If the reaction is not proceeding at room temperature, gradual heating to 40-60°C can increase the reaction rate. However, excessive heat can lead to the decomposition of reactants or the formation of tarry byproducts.

-

Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like ethanol, methanol, or DMF are generally good choices.[6][7] If you are observing precipitation of your starting materials, you may need to switch to a more suitable solvent or increase the solvent volume.

-

Quality of Sulfur: Elemental sulfur can sometimes be unreactive if it is old or has been improperly stored.

-

Recommendation: Use freshly purchased, finely powdered sulfur for the best results.

-

-

-

Experimental Protocol Validation:

-

Review your protocol to ensure the correct order of addition of reagents. Typically, the ketone/aldehyde, active methylene compound, and base are mixed before the addition of sulfur.

-

Confirm the purity of your starting materials. Impurities in the ketone/aldehyde or active methylene compound can inhibit the reaction.

-

Question 2: I am observing the formation of a significant amount of a dark, tarry substance in my Gewald reaction. What is causing this and how can I prevent it?

Answer:

Tarry byproduct formation is a common issue in the Gewald reaction and is often indicative of polymerization or decomposition of the starting materials or intermediates.

-

Causality-Based Troubleshooting:

-

Excessive Heat: As mentioned, overheating the reaction mixture is a primary cause of tar formation.

-

Recommendation: Maintain a controlled temperature. If heating is necessary, use a water or oil bath and monitor the temperature closely. Consider running the reaction at a lower temperature for a longer duration.

-

-

Base-Induced Polymerization: The base can promote the self-condensation of the ketone or aldehyde, leading to polymeric byproducts.

-

Recommendation: Add the base slowly to the reaction mixture, especially if you are observing an exothermic reaction. Using a milder base like triethylamine is often preferable to stronger bases that can accelerate side reactions.

-

-

Air Oxidation: Some intermediates in the Gewald reaction can be sensitive to air oxidation, which can contribute to the formation of colored impurities.

-

Recommendation: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome, especially if your starting materials are known to be air-sensitive.

-

-

Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Ring

Once the 2-aminothiophene precursor is successfully synthesized, the next critical step is the cyclization to form the pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene with a suitable one-carbon or three-carbon synthon.

Question 3: My cyclization reaction to form the thieno[2,3-d]pyrimidine is giving a low yield, and I am isolating unreacted 2-aminothiophene. How can I drive the reaction to completion?

Answer:

Incomplete cyclization can be due to several factors related to the reactivity of the chosen cyclizing agent and the reaction conditions.

-

Causality-Based Troubleshooting:

-

Choice of Cyclizing Agent: The electrophilicity of the cyclizing agent is key.

-

Urea/Thiourea: When using urea or thiourea, high temperatures (typically >150°C) are often required to drive the reaction, which proceeds via an initial nucleophilic attack of the 2-amino group followed by cyclization and elimination.[7] If the reaction is incomplete, a higher temperature or longer reaction time may be necessary.

-

Formamide/Formic Acid: These reagents can also be used for cyclization. Formamide often requires high temperatures, while formic acid may require a catalyst or azeotropic removal of water.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is a highly reactive and effective cyclizing agent that often allows for milder reaction conditions.[4][6] It first reacts with the 2-amino group to form an amidine intermediate, which then cyclizes.

-

-

Reaction Conditions:

-

Temperature: Ensure the temperature is optimal for the chosen cyclizing agent. For high-temperature reactions, use a suitable high-boiling solvent like diphenyl ether or conduct the reaction neat if the reactants are stable at the required temperature.

-

Catalyst: Some cyclization reactions benefit from an acid or base catalyst. For example, when using orthoesters, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can be beneficial.

-

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclization step.[6] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.

-

-

Question 4: I am attempting to synthesize a 4-aminothieno[2,3-d]pyrimidine via a Dimroth rearrangement, but the reaction is not working as expected. What are the critical parameters for this rearrangement?

Answer:

The Dimroth rearrangement is a useful method for synthesizing N-substituted 4-aminothieno[2,3-d]pyrimidines.[4] Success with this reaction is highly dependent on the reaction conditions.

-

Causality-Based Troubleshooting:

-

Acid Catalysis: The Dimroth rearrangement is typically acid-catalyzed. Acetic acid is a common solvent and catalyst for this reaction.[6] Ensure that a sufficient amount of acid is present to facilitate the ring-opening and ring-closing steps of the mechanism.

-

Temperature and Reaction Time: This rearrangement often requires elevated temperatures to proceed at a reasonable rate. Microwave irradiation has been shown to be very effective in promoting the Dimroth rearrangement, often leading to high yields in a short amount of time.[6]

-

Steric Hindrance: The steric bulk of the amine used in the rearrangement can affect the reaction rate. Ortho-substituted anilines may react more slowly than para-substituted anilines due to steric hindrance.[6]

-

Part 3: Purification and Characterization

Question 5: My final thieno[2,3-d]pyrimidine product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of thieno[2,3-d]pyrimidine derivatives can be challenging due to their often-polar nature and potential for forming closely related byproducts.

-

Purification Techniques:

-

Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material. Experiment with a range of solvents and solvent mixtures to find suitable conditions. Common solvents for crystallization include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

-

Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds.

-

Solvent System Selection: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system will depend on the polarity of your specific derivative.

-

TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the appropriate solvent system that gives good separation between your product and impurities.

-

-

Preparative HPLC: For very difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.

-

Question 6: How can I confirm the structure of my synthesized thieno[2,3-d]pyrimidine?